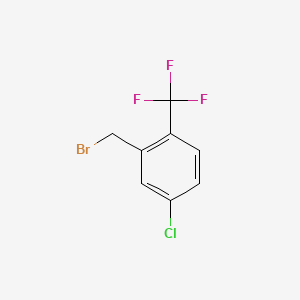

5-Chloro-2-(trifluoromethyl)benzyl bromide

説明

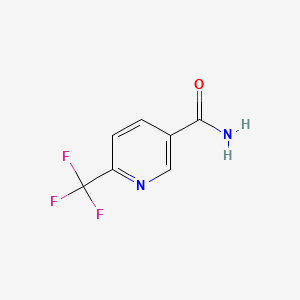

5-Chloro-2-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H5BrClF3 . It has a molecular weight of 273.48 . The IUPAC name for this compound is 2-(bromomethyl)-4-chloro-1-(trifluoromethyl)benzene . It is a liquid at ambient temperature .

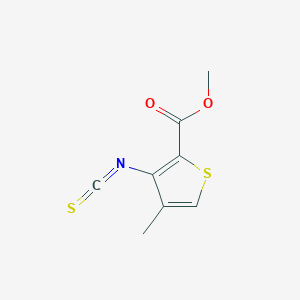

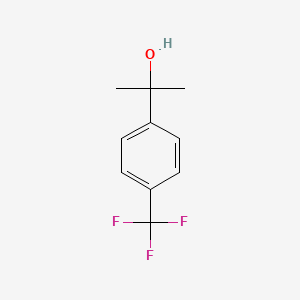

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrClF3/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .科学的研究の応用

Benzylic Bromination Techniques

Research demonstrates the utilization of N-bromosuccinimide in (trifluoromethyl)benzene for benzylic brominations, employing photochemical activation. This method provides a cleaner, faster, and higher-yielding reaction while replacing conventional, more toxic solvents with (trifluoromethyl)benzene, showcasing an environmentally friendlier approach to chemical synthesis (D. Suarez et al., 2009).

Nucleophilic Trifluoromethylation

A novel study introduces ionic liquids as effective mediums for nucleophilic trifluoromethylation reactions involving (trifluoromethyl)trimethylsilane. This work expands the toolbox for C-C bond formation reactions, presenting an efficient solvent system that rivals traditional organic solvents (Jinwi Kim & J. Shreeve, 2004).

Safety in Synthesis of Grignard Reagents

An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene has been developed. It also details a safe preparation process for potentially explosive trifluoromethylphenyl Grignard reagents, enhancing safety in chemical laboratories (J. Leazer et al., 2003).

Trifluoromethylation of Benzyl Bromides

A study describes the first copper-mediated chemoselective trifluoromethylation at the benzylic position. This process allows for the rapid creation of structurally diverse medicinal candidates, underscoring the importance of trifluoromethylation in drug discovery (Hiroyuki Kawai et al., 2011).

Industrial Scale-Up for Therapeutic Compounds

A key intermediate for the synthesis of SGLT2 inhibitors, used in diabetes therapy, was effectively prepared through a scalable process. This method demonstrates the practical application of chemical synthesis in the pharmaceutical industry, highlighting the significance of 5-Chloro-2-(trifluoromethyl)benzyl bromide related compounds (Yi Zhang et al., 2022).

Safety and Hazards

5-Chloro-2-(trifluoromethyl)benzyl bromide is classified as a skin corrosive and eye irritant . It may also cause respiratory irritation . Safety precautions include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

特性

IUPAC Name |

2-(bromomethyl)-4-chloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNFGTVHRCWPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380781 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261763-24-0 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)

![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)

![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)